N~2~-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropoxypropyl group, a mesitylsulfonyl group, and a methylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-isopropoxypropylamine: This intermediate can be synthesized by reacting isopropyl alcohol with 3-chloropropylamine under basic conditions.
Formation of mesitylsulfonyl chloride: Mesitylene is chlorosulfonated to produce mesitylsulfonyl chloride.
Coupling Reaction: The 3-isopropoxypropylamine is then reacted with mesitylsulfonyl chloride to form N1-(3-isopropoxypropyl)-N~2~-(mesitylsulfonyl)amine.
Final Step: The intermediate is further reacted with methylglycinamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of N2-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The mesitylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The isopropoxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methylglycinamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide
- N-(3-Isopropoxypropyl)-1-[(4-methyl-1-piperidinyl)sulfonyl]-3-piperidinecarboxamide
- 1-(3-Isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
N~2~-methyl-N-[3-(propan-2-yloxy)propyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the isopropoxypropyl and methylglycinamide moieties further enhances its properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-propan-2-yloxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-13(2)24-9-7-8-19-17(21)12-20(6)25(22,23)18-15(4)10-14(3)11-16(18)5/h10-11,13H,7-9,12H2,1-6H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEMPTDVYYUGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCCCOC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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